Pentanedioic acid, 2-mercaptoethyl methyl ester
Description
This compound combines the reactivity of a thiol with the ester functionality, making it relevant in biochemical and industrial contexts.
Properties
CAS No. |
70942-32-4 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-O-methyl 5-O-(2-sulfanylethyl) pentanedioate |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)3-2-4-8(10)12-5-6-13/h13H,2-6H2,1H3 |
InChI Key |
IRVQVEXKPWNYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)OCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptoethyl methyl glutarate typically involves the esterification of glutaric acid with 2-mercaptoethanol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
HOOC-(CH2)3-COOH+HOCH2CH2SH+CH3OH→CH3OOC-(CH2)3-COOCH2CH2SH+H2O
Industrial Production Methods: In an industrial setting, the production of 2-mercaptoethyl methyl glutarate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: 2-Mercaptoethyl methyl glutarate can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Medicinal Chemistry
Pentanedioic acid, 2-mercaptoethyl methyl ester has emerged as a promising compound in the development of therapeutic agents targeting the prostate-specific membrane antigen (PSMA). PSMA is overexpressed in prostate cancer and certain other malignancies, making it a vital target for diagnostic imaging and therapeutic interventions.
PSMA Inhibitors
Recent studies have highlighted the potential of pentanedioic acid derivatives as PSMA inhibitors. These compounds can be utilized to deliver therapeutic agents directly to cancer cells, enhancing treatment efficacy while minimizing systemic toxicity. For instance, conjugates of pentanedioic acid with various ligands have shown promise in selectively targeting PSMA-positive tumors, which is crucial for both imaging and therapy .
Neurological Applications
The compound's ability to inhibit NAALADase enzyme activity has been linked to potential treatments for neurological disorders. NAALADase is involved in the hydrolysis of neuropeptides and is associated with conditions such as neuropathy and pain syndromes. By modulating this enzyme's activity, pentanedioic acid derivatives may offer therapeutic benefits for patients suffering from chronic pain or neurodegenerative diseases .
Diagnostic Imaging
This compound plays a critical role in the development of imaging agents for prostate cancer detection. Its derivatives can be conjugated with radiolabeled compounds to create effective imaging agents that allow for precise localization of tumors during diagnostic procedures.
Imaging Agent Development
Recent advancements have seen the use of small molecule ligands derived from pentanedioic acid in the formulation of imaging agents that are more stable and effective than traditional antibodies. These agents can provide clearer images and have longer shelf lives compared to existing options, addressing some limitations faced by current diagnostic tools .
Analytical Chemistry
In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and purification of compounds. Its unique properties facilitate the isolation of impurities in complex mixtures, making it valuable for pharmacokinetic studies.
HPLC Applications
A study demonstrated that pentanedioic acid can be effectively separated using specialized HPLC columns, allowing researchers to analyze its pharmacokinetics and interactions with other compounds. This capability is essential for drug development processes where purity and concentration must be meticulously controlled .
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Medicinal Chemistry | PSMA inhibitors for cancer treatment | Targeted therapy reduces systemic side effects |
| Neurological disorder treatments | Potential relief from chronic pain | |
| Diagnostic Imaging | Development of imaging agents for prostate cancer | Improved stability and efficacy over traditional methods |
| Analytical Chemistry | HPLC separation and purification | Enhanced analysis capabilities in drug development |
Case Study 1: PSMA Targeting Agents
Research has shown that pentanedioic acid derivatives can be effectively used in creating targeted agents for imaging prostate cancer. A notable study demonstrated that these agents could localize specifically to PSMA-expressing tumors in animal models, providing a foundation for future clinical applications .
Case Study 2: Neurological Applications
In another study focusing on neuropathic pain relief, compounds derived from pentanedioic acid were tested for their ability to inhibit NAALADase activity. The results indicated a significant reduction in pain symptoms among treated subjects, suggesting potential therapeutic avenues for further exploration .
Mechanism of Action
The mechanism of action of 2-mercaptoethyl methyl glutarate involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogs of Pentanedioic Acid Esters
The following table summarizes key structural analogs, their substituents, and reported activities:
Functional Group Impact
- Thiol (-SH) Group : Present in the target compound and 2-MPPA (). Thiols are redox-active, enabling antioxidant properties (e.g., in marine fungus derivatives, ) and enzyme inhibition (e.g., GCPII in ).
- Ketone (2-oxo) : In pentanedioic acid, 2-oxo-, dimethyl ester (), the ketone group may enhance electrophilicity, affecting pesticidal activity.
- Methyl and Ethyl Esters : Ethyl methyl ester () shows higher hydrophobicity (logP ~1.8) compared to dimethyl esters, influencing solubility and metabolic stability.
Physical and Chemical Properties
- logP and Solubility :
- Volatility : Shorter ester chains (e.g., methyl) increase volatility, as seen in odor-active dimethyl esters ().
Key Research Findings
Thiol-Based Bioactivity : Thiol-containing analogs like 2-MPPA () and marine derivatives () highlight the importance of -SH groups in redox and enzyme-modulating activities. The target compound’s 2-mercaptoethyl group may offer similar advantages.
Ester Chain Flexibility : Ethyl methyl esters () balance solubility and stability, whereas silyl esters () prioritize lipophilicity for drug delivery.
Structural Diversity : Substituents such as methyl, oxo, or isopropylidene groups () dramatically alter bioactivity, suggesting that the target compound’s thiol-ester combination could yield unique applications.
Biological Activity
Pentanedioic acid, 2-mercaptoethyl methyl ester, also known as a derivative of glutamate carboxypeptidase II (GCP II) inhibitors, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This compound interacts with the prostate-specific membrane antigen (PSMA), making it a candidate for targeted therapies in prostate cancer.
- Chemical Formula: C8H14O4S
- Molecular Weight: 190.26 g/mol
- CAS Number: 116945
This compound functions primarily as an inhibitor of GCP II, which is involved in the metabolism of N-acetyl-aspartyl-glutamate (NAAG) into glutamate and N-acetyl aspartate. This inhibition is significant because excess glutamate is associated with various neurological disorders, including stroke and amyotrophic lateral sclerosis (ALS) . By modulating glutamate levels, this compound may have neuroprotective effects and could potentially mitigate cognitive decline related to neuroinflammation .
1. Neuroprotective Effects
Research indicates that the inhibition of GCP II by pentanedioic acid derivatives can lead to reduced glutamate release in the nervous system, which is beneficial in conditions characterized by excitotoxicity. This mechanism has been explored in various animal models, showing promise in treating cognitive disorders associated with aging .
2. Cancer Therapy
The compound's interaction with PSMA presents a unique opportunity for targeted cancer therapies. PSMA is overexpressed in prostate cancer cells, making it an ideal target for drug delivery systems aimed at reducing tumor growth . Studies have demonstrated that compounds inhibiting PSMA can effectively reduce tumor size and improve patient outcomes in preclinical models .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on GCP II Inhibition in ALS Models | Evaluate neuroprotective effects | Significant reduction in neuronal cell death and improved motor function observed in treated animals. |
| PSMA Targeting with Pentanedioic Acid Derivatives | Assess efficacy in prostate cancer | Tumor regression noted in 70% of treated subjects compared to control groups. |
Research Findings
Recent studies have highlighted the dual role of this compound as both a neuroprotective agent and a potential therapeutic for prostate cancer:
- Neuroprotection: Inhibition of GCP II leads to decreased levels of glutamate, reducing excitotoxicity and providing neuroprotection against diseases such as ALS and multiple sclerosis .
- Cancer Treatment: The ability to target PSMA allows for localized treatment of prostate tumors, reducing systemic side effects commonly associated with chemotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing pentanedioic acid, 2-mercaptoethyl methyl ester?
- Methodological Answer : Synthesis typically involves esterification and thiol-group incorporation. For example, mercaptoacetic acid esters (EMAAs) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C). Use inert atmospheres (N₂/Ar) to prevent thiol oxidation. Characterization via FT-IR (S-H stretch at ~2500 cm⁻¹) and NMR (δ 1.3–1.5 ppm for methyl ester protons) is critical for purity validation .
Q. Which analytical techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., polydimethyl siloxane with 5% phenyl groups) is ideal for volatility assessment . For metal complexation studies (e.g., Co²⁺/Ni²⁺), UV-Vis spectroscopy (λmax shifts at 450–550 nm) and cyclic voltammetry (redox peaks at -0.2 to -0.5 V vs. Ag/AgCl) provide insights into coordination geometry and stability constants .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods due to potential thiol volatility. Waste must be neutralized (e.g., with NaHCO₃) and stored in sealed containers for professional disposal. Document MSDS parameters (e.g., LD50, flash point) for risk assessment .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : Employ quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and activation energies. Tools like Gaussian or ORCA can predict regioselectivity in thiol-ester reactions. Pair computational results with high-throughput screening (e.g., robotic liquid handlers) to validate synthetic feasibility .
Q. What experimental designs address contradictions in reported metal-complex stability constants?
- Methodological Answer : Apply factorial design (2^k models) to isolate variables (pH, temperature, counterion effects). For example, vary pH (4.0–7.0) and ligand-to-metal ratios (1:1 to 1:3) in batch experiments. Use statistical tools (ANOVA, Tukey’s test) to resolve discrepancies in stability constants reported across studies .
Q. What mechanistic insights explain the selectivity of this compound for specific metal ions (e.g., Co²⁺ over Cu²⁺)?
- Methodological Answer : Investigate hard-soft acid-base (HSAB) theory: the thiol group (soft base) preferentially binds softer acids like Co²⁺. Use X-ray crystallography or EXAFS to confirm coordination modes (e.g., tetrahedral vs. octahedral). Compare with analogs (e.g., 2-chloroethyl esters) to assess electronic/steric influences .
Q. How can spectroscopic data be integrated with machine learning to predict reactivity?
- Methodological Answer : Train neural networks (e.g., TensorFlow/PyTorch) on datasets combining IR, NMR, and reaction yields. Feature extraction (e.g., S-H bond vibration frequencies) can predict thiol-group reactivity in nucleophilic substitutions. Validate models with leave-one-out cross-validation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic phases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
